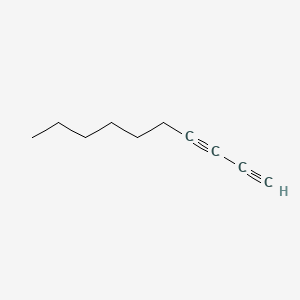

1,3-Decadiyne

Description

Structure

3D Structure

Properties

CAS No. |

55682-66-1 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

deca-1,3-diyne |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4,6,8-10H2,2H3 |

InChI Key |

TWNSNUSORGVGBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Decadiyne (C₁₀H₁₄) is a conjugated diyne, a class of organic compounds characterized by the presence of two carbon-carbon triple bonds separated by a single bond. This arrangement results in a rigid, linear π-system that imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its structure allows for a variety of transformations, including cycloadditions, hydrogenations, and hydrofunctionalization reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, supported by experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. The compound is typically encountered as an orange or yellow liquid under standard conditions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | PubChem[2] |

| Molecular Weight | 134.22 g/mol | PubChem[2] |

| Physical State | Liquid | Organic Syntheses[1] |

| Color | Orange / Reddish | Organic Syntheses[1] |

| IUPAC Name | Deca-1,3-diyne | PubChem[2] |

| CAS Number | 53919-51-4 | PubChem[2] |

Reactivity and Key Reactions

The reactivity of this compound is dominated by its conjugated alkyne system. The presence of two adjacent π-systems allows for unique modes of addition and cyclization. Key transformations include hydrofunctionalization, cycloaddition, and hydrogenation. The conjugated nature of the diynes presents challenges in controlling regioselectivity, as reactions can potentially undergo 1,2-, 3,4-, or 1,4-monoadditions, as well as double additions.[3]

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-Y bond across one of the triple bonds. These reactions are powerful tools for creating functionalized enynes, which are versatile synthetic intermediates.

Hydroboration: The addition of a boron-hydrogen bond across a C≡C bond is a well-established method. For conjugated diynes, non-catalytic hydroboration using reagents like disiamylborane (B86530) can proceed with high regio- and stereoselectivity.[4] The reaction typically involves the syn-addition of the H-B bond to one of the alkyne units.

Hydroamination: The addition of an N-H bond across an alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds. While less common for diynes compared to simple alkynes, metal catalysts, including those based on gold or rhodium, can promote the addition of amines or sulfonamides.[5][6][7][8] The reaction can be envisioned to proceed through the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the amine.

Cycloaddition Reactions

The electron-rich π-system of this compound makes it an excellent participant in cycloaddition reactions to form carbo- and heterocyclic rings.

[2+2+2] Cycloaddition: This reaction allows for the construction of substituted benzene (B151609) rings. For instance, nickel-catalyzed cycloaddition of a non-conjugated diyne with a 1,3-butadiyne (B1212363) derivative can afford alkynyl-substituted benzene intermediates.

1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocycles.[9] The reaction occurs between a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) and a dipolarophile (the diyne).[10] This type of reaction, often referred to as a Huisgen cycloaddition, is a concerted, pericyclic process that proceeds through a six-electron transition state.[9][10] When an alkyne is used as the dipolarophile, the resulting five-membered ring is aromatic.[9]

Hydrogenation

The triple bonds of this compound can be partially or fully reduced through hydrogenation.

Partial Hydrogenation: Selective reduction to the corresponding diene or enyne is a significant synthetic challenge. Catalysts like Lindlar's catalyst are commonly used for the cis-selective semihydrogenation of alkynes to alkenes. For conjugated diynes, controlling the extent of hydrogenation to avoid over-reduction to the alkane requires careful selection of the catalyst and reaction conditions.

Full Hydrogenation: In the presence of powerful hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, this compound can be fully saturated to yield n-decane.

Experimental Protocols

Synthesis of this compound

A robust, two-step procedure for the synthesis of terminal 1,3-diynes has been optimized from earlier methods. The protocol involves a Sonogashira coupling followed by an elimination reaction.[1]

Step 1: Sonogashira Coupling to form (E)-1-Chloro-1-en-3-nonyne

-

To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and argon inlet, add copper(I) iodide (3.27 g, 17.2 mmol, 0.03 equiv) and tetrakis(triphenylphosphine)palladium(0) (19.8 g, 17.2 mmol, 0.03 equiv).

-

Evacuate the flask and backfill with argon three times.

-

Add diisopropylamine (B44863) (500 mL) and 1-octyne (B150090) (84.0 mL, 572 mmol, 1.0 equiv).

-

Cool the resulting yellow slurry to 0 °C in an ice-water bath.

-

Add vinylidene chloride (64.0 mL, 858 mmol, 1.5 equiv) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture by rotary evaporation. The residue is then purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to afford the desired enyne as a yellow liquid.

Step 2: Elimination to form this compound

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C.

-

In a separate flask, dissolve the (E)-1-chloro-1-en-3-nonyne (11.0 g, 64.4 mmol) from Step 1 in 80 mL of THF and cool to -78 °C.

-

Transfer the enynyl chloride solution via cannula into the LDA solution at a rate that maintains the internal temperature below -70 °C.

-

Stir the resulting dark reddish mixture at -78 °C for 5-10 minutes.

-

Quench the reaction by pouring it into a separatory funnel containing a half-saturated NH₄Cl solution.

-

Extract the mixture with pentanes and wash the organic layer with 10% HCl solution and saturated NaCl solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel using pentanes as the eluent to provide this compound as an orange liquid.[1]

Visualizations

Logical Workflow for Diyne Functionalization

The following diagram illustrates a general workflow for the functionalization of a 1,3-diyne substrate, leading to different classes of products based on the chosen reaction type.

Caption: General reaction pathways for this compound.

Mechanism of 1,3-Dipolar Cycloaddition

The diagram below outlines the concerted pericyclic mechanism for the Huisgen 1,3-dipolar cycloaddition between a generic 1,3-dipole (represented as A-B-C) and one of the alkyne units of this compound.

Caption: Mechanism of 1,3-dipolar cycloaddition.

References

- 1. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H14 | CID 560912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]

- 5. Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes [organic-chemistry.org]

- 6. escholarship.org [escholarship.org]

- 7. Intermolecular Hydroamination of 1,3-Dienes to Generate Homoallylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

synthesis and isolation of 1,3-decadiyne

An In-depth Technical Guide to the Synthesis and Isolation of 1,3-Decadiyne

Introduction

This compound is an organic compound featuring a conjugated diyne functional group. This structural motif is of significant interest in various fields, including natural product synthesis, materials science, and medicinal chemistry, due to its unique electronic and structural properties.[1] Conjugated diynes serve as versatile building blocks for constructing more complex molecular architectures, such as polymers, macrocycles, and heterocycles.[2][3] The synthesis of unsymmetrical diynes like this compound requires selective cross-coupling methodologies to avoid the formation of undesired homocoupled byproducts.[1]

Among the various methods available for synthesizing unsymmetrical 1,3-diynes, the Cadiot-Chodkiewicz coupling is one of the most widely employed and reliable strategies.[1][4] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.[4][5] This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust method involving the Sonogashira coupling of 1-octyne (B150090) with vinylidene chloride, followed by an elimination reaction to yield the target molecule.[6] Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers in the successful synthesis and isolation of this compound.

Synthetic Strategy

The preparation of this compound can be efficiently achieved through a two-step sequence starting from commercially available 1-octyne. The overall strategy is as follows:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling of 1-octyne with vinylidene chloride to form the intermediate 1-chloro-1-decen-3-yne.

-

Dehydrochlorination: Base-promoted elimination of hydrogen chloride from the intermediate using a strong base like lithium diisopropylamide (LDA) to furnish the terminal 1,3-diyne.[6]

This approach provides a reliable route to the terminal diyne, which is a versatile precursor for further functionalization.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed guide for the synthesis and purification of this compound.[6]

Protocol 1: Synthesis of this compound

This procedure details the Sonogashira coupling of 1-octyne with vinylidene chloride, followed by in-situ dehydrochlorination.

Materials and Reagents:

-

1-Octyne

-

Vinylidene chloride

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

n-Butylamine (n-BuNH₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Coupling Reaction Mixture:

-

To a solution of 1-octyne (7.00 g, 63.5 mmol) in 100 mL of benzene, add n-butylamine (12.7 mL, 127 mmol), tetrakis(triphenylphosphine)palladium(0) (734 mg, 0.635 mmol), and copper(I) iodide (242 mg, 1.27 mmol).

-

Cool the mixture to 0°C and add vinylidene chloride (12.3 g, 127 mmol).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Workup of the Chloroenyne Intermediate:

-

Pour the reaction mixture into a separatory funnel containing 200 mL of pentane.

-

Wash the organic layer successively with water (2 x 100 mL), 1 M hydrochloric acid (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-1-decen-3-yne.

-

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a separate 1-L three-necked flask under an argon atmosphere, dissolve diisopropylamine (23.4 mL, 167 mmol) in 200 mL of anhydrous THF.

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium (1.6 M in hexanes, 104 mL, 167 mmol) dropwise, maintaining the temperature below -70°C. Stir the resulting LDA solution for 30 minutes at -78°C.

-

-

Dehydrochlorination to form this compound:

-

Dissolve the crude 1-chloro-1-decen-3-yne from step 2 in 100 mL of anhydrous THF and cool to -78°C.

-

Add this solution slowly to the LDA solution prepared in step 3 via an addition funnel, ensuring the internal temperature does not exceed -70°C. The addition typically takes about 20 minutes.

-

After the addition is complete, stir the mixture for an additional hour at -78°C.

-

-

Final Workup and Isolation:

-

Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride at -78°C.

-

Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add 200 mL of pentane.

-

Separate the layers and extract the aqueous layer with pentane (2 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude this compound.

-

Protocol 2: Purification by Column Chromatography

Crude this compound is purified by flash column chromatography.

Materials and Equipment:

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes or pentane (chromatography grade)

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexanes and load it onto the top of the silica gel column.

-

Elution: Elute the column with 100% hexanes. The nonpolar diyne product will travel down the column relatively quickly.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light or potassium permanganate (B83412) stain).

-

Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure. The product should be stored as a solution in pentane at -20°C under an argon atmosphere to prevent decomposition.[6]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Yield and Physical Properties

| Parameter | Value | Reference |

| Yield | 66–72% | [6] |

| Molecular Formula | C₁₀H₁₄ | [7] |

| Molecular Weight | 134.22 g/mol | [6] |

| Appearance | Colorless oil | [6] |

| TLC Rf | 0.41 (hexanes) | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 0.88 (t, J = 7.0 Hz, 3 H), 1.24–1.33 (m, 4 H), 1.38 (app quint, J = 7.0 Hz, 2 H), 1.53 (app quint, J = 7.2 Hz, 2 H), 1.96 (s, 1 H), 2.25 (t, J = 7.0 Hz, 2 H) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 14.2, 19.2, 22.7, 28.2, 28.7, 31.5, 64.6, 64.8, 68.7, 78.8 | [6] |

| Infrared (IR) (neat) | cm⁻¹: 3310, 2957, 2298, 2226, 1466 | [6] |

Workflow and Mechanism Diagrams

Experimental Workflow

The overall process from synthesis to characterization follows a logical progression.

References

- 1. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H14 | CID 560912 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-Decadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Decadiyne is a conjugated diyne, a class of compounds with significant interest in materials science, organic synthesis, and medicinal chemistry due to their unique electronic properties and reactivity. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental data for this specific molecule is not widely published, this guide presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols applicable for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.9 - 2.1 | Triplet | 1H | H-1 (≡C-H) |

| ~2.2 - 2.4 | Multiplet | 2H | H-5 (-CH₂-C≡) |

| ~1.4 - 1.6 | Multiplet | 2H | H-6 |

| ~1.2 - 1.4 | Multiplet | 6H | H-7, H-8, H-9 |

| ~0.8 - 1.0 | Triplet | 3H | H-10 (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~65 - 75 | C-1, C-2, C-3, C-4 (sp carbons) |

| ~30 - 35 | C-5 |

| ~25 - 30 | C-6, C-7, C-8 |

| ~20 - 25 | C-9 |

| ~10 - 15 | C-10 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2950 - 2850 | Strong | C-H stretch (alkane) |

| ~2260 - 2100 | Medium to Weak | C≡C stretch (conjugated diyne) |

| ~1470 - 1430 | Medium | CH₂ bend |

| ~1380 - 1365 | Medium | CH₃ bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 134.1096 | [M]⁺ (Molecular Ion) |

| [M-15]⁺ | Loss of CH₃ |

| [M-29]⁺ | Loss of C₂H₅ |

| [M-43]⁺ | Loss of C₃H₇ |

| [M-57]⁺ | Loss of C₄H₉ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte signals.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally sensitive compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Navigating the Characteristics of 1,3-Decadiyne: A Technical Guide to Its Solubility and Stability

For Immediate Release

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 1,3-decadiyne, a conjugated diyne of interest in organic synthesis and materials science. Given the limited direct data on this specific molecule, this paper establishes a predictive framework based on the known properties of analogous long-chain and conjugated alkynes. Detailed experimental protocols are provided to enable researchers to determine the precise characteristics of this compound in their own laboratories.

Core Concepts: Solubility and Stability of this compound

This compound is a hydrocarbon featuring a ten-carbon chain with conjugated triple bonds at the first and third positions. Its structure suggests a non-polar nature, which is the primary determinant of its solubility. The conjugated system of pi electrons influences its stability, rendering it more stable than non-conjugated diynes but also susceptible to specific types of reactions.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar organic solvents and insoluble in polar solvents. The long hydrocarbon chain contributes significantly to its non-polar character.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Pentane, Toluene, Diethyl Ether, Dichloromethane | Soluble | The non-polar nature of this compound allows for favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | While these solvents have a dipole moment, the overall non-polar character of the diyne limits miscibility. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen bonding network of protic solvents excludes the non-polar this compound molecule. |

Stability Considerations

The stability of this compound is a critical factor for its synthesis, storage, and application. Conjugated dienes are generally more stable than their isolated counterparts due to the delocalization of π-electrons.[1][2][3][4] However, the triple bonds are regions of high electron density, making them susceptible to certain reactions.

Table 2: Predicted Stability and Reactivity of this compound

| Condition | Predicted Stability/Reactivity | Notes |

| Thermal Stability | Moderately stable. May be prone to polymerization or decomposition at elevated temperatures. | The presence of the conjugated system can facilitate thermal reactions. It is advisable to store this compound at low temperatures. |

| Photostability | Potentially unstable upon exposure to UV light. | Conjugated systems can absorb UV radiation, leading to photochemical reactions such as isomerization or polymerization.[5] Light-sensitive handling and storage are recommended. |

| Reactivity with Acids | Generally stable to weak, non-oxidizing acids. Strong acids may lead to hydration or other addition reactions across the triple bonds. | The reactivity will depend on the acid strength and reaction conditions. |

| Reactivity with Bases | The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases (e.g., organolithium reagents) to form an acetylide. | This reactivity is a cornerstone of alkyne chemistry, allowing for carbon-carbon bond formation. |

| Reactivity with Oxidizing Agents | Susceptible to oxidation. Strong oxidizing agents (e.g., KMnO4, O3) will cleave the triple bonds. | The high electron density of the alkyne groups makes them prone to oxidation. |

| Reactivity in Hydroelementation | Can undergo hydroelementation reactions, where an E-H bond (E = B, Si, N, etc.) adds across one of the triple bonds, often with high selectivity.[6][7] | This class of reactions is a powerful tool for the functionalization of diynes. |

Experimental Protocols

To facilitate the empirical determination of this compound's properties, the following detailed experimental protocols are provided.

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a systematic approach to determine the solubility of an organic compound in various solvents.[8][9][10]

Materials:

-

This compound

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% HCl, Concentrated H2SO4

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 0.5 mL of the solvent to be tested in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. A compound is considered soluble if it forms a homogeneous solution.

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% HCl, and concentrated H2SO4 to classify it based on its acidic/basic properties.

-

Record the observations for each solvent.

Caption: Workflow for qualitative solubility testing of this compound.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[5][11][12][13][14]

Materials:

-

This compound (as a solid or in a solution)

-

Chemically inert and transparent containers

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., Xenon lamp or a combination of cool white fluorescent and near UV lamps)

-

Calibrated radiometer/lux meter

-

Dark control samples (wrapped in aluminum foil)

-

Analytical instrumentation for quantification (e.g., HPLC, GC)

Procedure:

-

Forced Degradation Study (Method Development):

-

Expose samples of this compound (pure and in solution) to high-intensity light in a photostability chamber.

-

The exposure conditions can be varied to achieve significant degradation.

-

Analyze the samples at various time points to identify degradation products and develop a stability-indicating analytical method.

-

-

Confirmatory Study:

-

Expose the this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Place a dark control sample alongside the exposed sample to differentiate between thermal and photodegradation.

-

After the exposure, analyze both the exposed and dark control samples using the validated stability-indicating method.

-

Compare the results to determine the extent of photodegradation.

-

Caption: Workflow for photostability testing of this compound.

Conclusion

References

- 1. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. scribd.com [scribd.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. rdlaboratories.com [rdlaboratories.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 1,3-Decadiyne's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of 1,3-decadiyne. While specific high-level computational data for this compound is not extensively available in publicly accessible literature, this document synthesizes the foundational principles of polyyne electronic structure, details the established theoretical and experimental methodologies for their study, and presents representative data to illuminate the molecule's characteristics.

Core Electronic Structure of this compound

This compound (C₁₀H₁₄) is a conjugated diyne, characterized by a sequence of alternating single and triple carbon-carbon bonds. This conjugation gives rise to a delocalized π-electron system, which is central to its electronic properties. The electronic behavior of such systems is of significant interest in materials science and drug development due to their potential as molecular wires or as pharmacophores with specific electronic requirements for receptor binding.

The key features of this compound's electronic structure are the planarity of the diyne core, the distinct bond length alternation pattern, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and spectroscopic properties.

Data Presentation

The following tables summarize representative quantitative data for the 1,3-diyne core, derived from theoretical studies on similar short-chain polyynes. These values provide a reasonable approximation for this compound and are intended for comparative purposes.

Table 1: Representative Geometric Parameters of the 1,3-Diyne Moiety

| Parameter | Bond | Representative Value |

| Bond Length | C1≡C2 | ~1.21 Å |

| Bond Length | C2-C3 | ~1.37 Å |

| Bond Length | C3≡C4 | ~1.21 Å |

| Bond Length | C4-C5 | ~1.46 Å |

| Bond Angle | C1-C2-C3 | ~178° |

| Bond Angle | C2-C3-C4 | ~178° |

| Bond Angle | C3-C4-C5 | ~178° |

Note: The near-linear arrangement of the sp-hybridized carbons in the diyne core is a defining structural feature.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Illustrative Energy (eV) | Description |

| LUMO+1 | +1.5 | Second unoccupied π* orbital |

| LUMO | +0.5 | Lowest unoccupied π* orbital |

| HOMO | -5.5 | Highest occupied π orbital |

| HOMO-1 | -6.0 | Second highest occupied π orbital |

| HOMO-LUMO Gap | 6.0 | Energy difference between HOMO and LUMO |

Note: These energy values are illustrative and can vary significantly with the computational method and basis set used.

Methodologies

Theoretical Protocols

The electronic structure of molecules like this compound is primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

Key Steps in a DFT Calculation:

-

Structure Definition: The initial 3D coordinates of this compound are defined. This can be done using molecular modeling software.

-

Method and Basis Set Selection: A DFT functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of functional and basis set impacts the accuracy of the results.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates to find the most stable geometry. This step provides the equilibrium bond lengths and angles.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides vibrational spectra (e.g., IR, Raman).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the electronic structure, including molecular orbital energies, electron density distribution, and electrostatic potential.

Experimental Protocols for Validation

Theoretical findings are ideally validated through experimental measurements. For a molecule like this compound, the following techniques are particularly relevant:

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption maximum (λmax) is related to the HOMO-LUMO gap. A smaller gap generally corresponds to a longer wavelength of absorption. For conjugated systems like this compound, a characteristic π → π* transition is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts can be correlated with the calculated electron densities at each nucleus, providing an indirect validation of the computed electronic structure.

-

X-ray Crystallography: If a single crystal of this compound can be grown, X-ray diffraction provides highly accurate measurements of the bond lengths and angles in the solid state. These experimental values can be directly compared with the theoretically optimized geometry.

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study and the resulting molecular orbital energy levels.

An In-depth Technical Guide to the Discovery and Synthesis of 1,3-Decadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Decadiyne is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This structural motif is of significant interest in medicinal chemistry, materials science, and organic synthesis due to its rigid, linear geometry and unique electronic properties. This technical guide provides a comprehensive overview of the historical development of synthetic methods for 1,3-diynes, with a specific focus on the synthesis of this compound. It includes detailed experimental protocols for key synthetic transformations, a comparative analysis of different methodologies, and a discussion of the mechanistic principles that underpin these reactions.

Historical Perspective: The Dawn of Diyne Synthesis

While the specific discovery of this compound is not well-documented in early chemical literature, its synthesis is intrinsically linked to the development of several cornerstone coupling reactions in organic chemistry. The latter half of the 19th and the early 20th centuries saw the emergence of copper-catalyzed reactions that laid the foundation for the construction of the diyne functionality.

A pivotal moment in this history was the discovery of the Glaser coupling in 1869 by Carl Glaser. This reaction demonstrated the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt and an oxidant, typically air. This was followed by several key modifications that improved the reaction's scope and efficiency. In 1956, Eglinton and Galbraith reported a variation using a stoichiometric amount of a copper(II) salt in pyridine, which is particularly useful for the synthesis of cyclic diynes. Shortly after, in 1962, Allan Hay developed the Hay coupling , which utilizes a catalytic amount of a copper(I)-TMEDA complex and oxygen as the oxidant, offering a more practical and versatile procedure.

For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling , first reported in 1955, proved to be a significant breakthrough. This reaction enables the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, allowing for the controlled synthesis of a wide range of asymmetrically substituted diynes.[1][2]

These seminal discoveries have been refined and expanded upon over the decades, and today, a variety of methods exist for the synthesis of 1,3-diynes, including modern variations that utilize other transition metals and offer improved selectivity and functional group tolerance.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several of the classical and modern coupling reactions. Below is a detailed examination of the most relevant methods.

Homocoupling Reactions for Symmetrical Diynes

While this compound is an unsymmetrical diyne, understanding the foundational homocoupling reactions is crucial as they represent the historical starting point and are often employed in the synthesis of related symmetrical structures.

-

Glaser Coupling: This reaction involves the coupling of two molecules of a terminal alkyne. For the synthesis of a symmetrical C10 diyne, one could envision the coupling of 1-pentyne. The classical conditions involve a copper(I) salt, a base, and an oxidant.

-

Eglinton Reaction: This modification of the Glaser coupling uses a copper(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine.[3]

-

Hay Coupling: A more catalytically efficient method, the Hay coupling uses a copper(I) salt with a ligand such as TMEDA (tetramethylethylenediamine) and an oxidant, often air or oxygen.[4]

Heterocoupling Reactions for Unsymmetrical Diynes

The synthesis of this compound, which is unsymmetrical, necessitates the use of heterocoupling strategies.

-

Cadiot-Chodkiewicz Coupling: This is a highly effective method for preparing unsymmetrical diynes. For this compound, this would involve the coupling of a terminal alkyne with a 1-haloalkyne. For example, the reaction of 1-hexyne (B1330390) with 1-bromo-1-butyne or 1-octyne (B150090) with 1-bromoethyne in the presence of a copper(I) salt and a base would yield the desired product.[5][6]

-

Sonogashira Coupling and Elimination: A powerful and versatile alternative involves a two-step sequence. First, a Sonogashira cross-coupling reaction between a terminal alkyne and a vinyl dihalide is performed. The resulting halo-enyne is then subjected to an elimination reaction to generate the second triple bond. This approach offers excellent control and is compatible with a wide range of functional groups.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its key precursors.

Synthesis of this compound via Sonogashira Coupling and Elimination

This two-step procedure provides a reliable route to terminal 1,3-diynes.

Step 1: Synthesis of 2-Chloro-1-decen-3-yne

This step involves the Sonogashira coupling of 1-octyne with vinylidene chloride.

-

Reagents and Equipment:

-

1-Octyne

-

Vinylidene chloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a solution of 1-octyne in diisopropylamine under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

-

Add vinylidene chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-chloro-1-decen-3-yne.

-

Step 2: Synthesis of this compound

This step involves the base-mediated elimination of HCl from 2-chloro-1-decen-3-yne.

-

Reagents and Equipment:

-

2-Chloro-1-decen-3-yne

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Prepare a solution of LDA in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of 2-chloro-1-decen-3-yne in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC or GC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Cadiot-Chodkiewicz Coupling Approach: Synthesis of 1-Bromo-1,3-decadiyne

A key precursor for a potential Cadiot-Chodkiewicz synthesis of other unsymmetrical diynes is 1-bromo-1,3-decadiyne.

-

Reagents and Equipment:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (B79036) (AgNO₃)

-

Acetone

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

Dissolve this compound in acetone.

-

Add NBS and a catalytic amount of AgNO₃ to the solution.

-

Stir the reaction mixture at room temperature, protected from light.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into a saturated aqueous solution of sodium chloride.

-

Extract the product with an organic solvent (e.g., pentane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure to obtain 1-bromo-1,3-decadiyne.

-

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and related reactions.

Table 1: Synthesis of this compound via Sonogashira/Elimination

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Octyne, Vinylidene chloride | Pd(PPh₃)₄, CuI | Diisopropylamine | Reflux | - | - | [7] |

| 2 | 2-Chloro-1-decen-3-yne | LDA | THF | -78 | - | 69-73 | [7] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 2.25 (t, 2H), 1.96 (s, 1H), 1.53 (m, 2H), 1.38 (m, 2H), 1.24-1.33 (m, 4H), 0.88 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 78.8, 68.7, 64.8, 64.6, 31.5, 28.7, 28.2, 22.7, 19.2, 14.2 |

| IR (neat, cm⁻¹) | 3310, 2957, 2298, 2226, 1466 |

Mechanistic Overview and Logical Relationships

The synthesis of 1,3-diynes is dominated by a family of related copper-catalyzed coupling reactions. The following diagrams illustrate the logical relationships and simplified mechanisms of these key transformations.

Conclusion

The synthesis of this compound is a testament to the power and versatility of classical and modern cross-coupling reactions. While the historical homocoupling methods of Glaser, Eglinton, and Hay laid the groundwork for diyne chemistry, the development of heterocoupling strategies like the Cadiot-Chodkiewicz reaction and the multi-step Sonogashira/elimination sequence have provided more controlled and efficient routes to unsymmetrical diynes such as this compound. The choice of synthetic method depends on factors such as the availability of starting materials, desired scale, and functional group tolerance. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs in the exploration of this important class of molecules.

References

- 1. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,3-Butadiene [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 6. The First Synthesis of a Diynone from Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Safety and Handling Precautions for 1,3-Decadiyne: An In-depth Technical Guide

Introduction

1,3-Decadiyne is a long-chain hydrocarbon containing two triple bonds, with one being a terminal alkyne. This structure suggests a high degree of reactivity and potential hazards that require careful management in a laboratory setting. This guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals.

Estimated Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table summarizes estimated physical and chemical properties based on general trends for long-chain alkynes and hydrocarbons. These values should be considered as approximations.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₀H₁₄ | - |

| Molecular Weight | 134.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar alkynes. |

| Boiling Point | > 150 °C | Boiling points of alkynes are slightly higher than corresponding alkanes and alkenes. Boiling point increases with chain length. |

| Melting Point | Not available | Likely a low melting point solid or liquid at room temperature. |

| Density | ~0.8 g/cm³ | Less dense than water. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone).[1] | Alkynes are nonpolar.[1] |

| Vapor Pressure | Low | Expected to be low due to the relatively high molecular weight. |

| pKa of Terminal Alkyne Proton | ~25 | Terminal alkynes are significantly more acidic than alkenes and alkanes.[2] |

Hazard Identification and Toxicology

As specific toxicity data for this compound is unavailable, it should be treated as a potentially hazardous substance. The primary hazards are associated with its reactivity as a terminal alkyne.

| Hazard Class | Description |

| Acute Toxicity | The acute toxicity is unknown. Inhalation of vapors may cause respiratory tract irritation. Skin and eye contact may cause irritation. Ingestion is not an anticipated route of occupational exposure but should be avoided. |

| Chronic Toxicity | The chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity are unknown. It is prudent to minimize exposure. |

| Flammability | Assumed to be a combustible liquid. Alkynes can be flammable. |

| Reactivity | Terminal alkynes are highly reactive.[2] They can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). The molecule can undergo addition reactions, and polymerization, which can be exothermic. |

Experimental Protocols and Handling Precautions

Given the unknown specific hazards of this compound, a conservative approach to handling is essential. The following protocols are based on best practices for handling reactive and potentially hazardous research chemicals.

4.1 Risk Assessment

Before handling this compound, a thorough risk assessment must be performed. This involves:

-

Identifying all potential hazards associated with the chemical and the planned experiment.

-

Evaluating the potential routes of exposure (inhalation, dermal, ingestion).[3]

-

Determining the quantities to be used.

-

Considering the generation of any new or unknown substances during the experiment.[3]

-

Implementing appropriate control measures to minimize risk.

4.2 Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield may be necessary if there is a splash hazard.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for compatibility.[4]

-

Body Protection: A flame-resistant laboratory coat.[4]

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

4.3 Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[4]

-

Ventilation: The laboratory should be well-ventilated.

-

Inert Atmosphere: For reactions involving the deprotonation of the terminal alkyne, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions with atmospheric moisture and oxygen.

4.4 General Handling Procedures

-

Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and metals such as copper, silver, and mercury, which can form explosive acetylides.

-

Control of Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Secondary containment is recommended.[4]

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

4.5 Experimental Protocol: Alkylation of a Terminal Alkyne (General Example)

The following is a general procedure for the alkylation of a terminal alkyne, a common reaction for this class of compounds. This should be adapted and optimized for specific substrates and scales after a thorough risk assessment.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

Deprotonation: Dissolve the terminal alkyne in a suitable anhydrous solvent (e.g., THF, ether, or liquid ammonia). Cool the solution to the appropriate temperature (e.g., -78 °C for n-butyllithium or -33 °C for sodium amide). Slowly add a strong base (e.g., n-butyllithium or sodium amide) via the dropping funnel to deprotonate the terminal alkyne and form the acetylide anion.[2]

-

Alkylation: Slowly add the alkylating agent (e.g., a primary alkyl halide) to the solution of the acetylide anion while maintaining the reaction temperature.[5][6]

-

Quenching: After the reaction is complete, quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or water).

-

Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to extract the product into an organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by an appropriate method (e.g., distillation or chromatography).

Visualizations

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 4. twu.edu [twu.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Decadiyne Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (E)- and (Z)-1,3-decadiyne isomers. The methodologies described herein utilize established synthetic strategies, including the Cadiot-Chodkiewicz coupling and stereoselective preparations of vinyl halide precursors, to achieve control over the double bond geometry.

Introduction

1,3-Diynes are important structural motifs found in various natural products and functional materials. The stereochemistry of adjacent double bonds significantly influences the biological activity and material properties of these molecules. Consequently, the development of stereoselective synthetic routes to access specific isomers of conjugated diynes, such as 1,3-decadiyne, is of great interest to the scientific community. The protocols outlined below describe a two-pronged approach to obtaining the (E)- and (Z)-isomers of this compound, commencing with the stereoselective synthesis of the corresponding vinyl bromide precursors followed by a copper-catalyzed Cadiot-Chodkiewicz coupling reaction.

Data Presentation

The following tables summarize the expected yields and stereoselectivity for the key reaction steps in the synthesis of (E)- and (Z)-1,3-decadiyne. The data is based on reported yields for analogous reactions in the literature.

Table 1: Synthesis of (E)-1-Bromo-1-octene

| Step | Reaction | Reagents and Conditions | Expected Yield (%) | Expected E/Z Ratio |

| 1 | Hydrobromination of 1-Octyne (B150090) | HBr, Radical Initiator (e.g., AIBN) | 75-85 | >95:5 |

Table 2: Synthesis of (Z)-1-Bromo-1-octene

| Step | Reaction | Reagents and Conditions | Expected Yield (%) | Expected E/Z Ratio |

| 1 | Hydroboration of 1-Octyne | 1. HBBr₂-SMe₂; 2. AcOH | 80-90 | >98:2 |

Table 3: Cadiot-Chodkiewicz Coupling for this compound Isomers

| Isomer | Terminal Alkyne | Vinyl Halide | Catalyst and Conditions | Expected Yield (%) |

| (E)-1,3-Decadiyne | Ethyne (B1235809) (or equivalent) | (E)-1-Bromo-1-octene | CuI, Amine Base (e.g., n-Butylamine) | 60-75 |

| (Z)-1,3-Decadiyne | Ethyne (or equivalent) | (Z)-1-Bromo-1-octene | CuI, Amine Base (e.g., n-Butylamine) | 60-75 |

Experimental Protocols

I. Synthesis of (E)-1-Bromo-1-octene

This protocol describes the anti-Markovnikov hydrobromination of 1-octyne to yield the (E)-vinyl bromide.

Materials:

-

1-Octyne (1.0 eq)

-

Hydrobromic acid (48% aqueous solution, 1.2 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-octyne in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add AIBN.

-

Slowly add the hydrobromic acid to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (E)-1-bromo-1-octene.

II. Synthesis of (Z)-1-Bromo-1-octene

This protocol details the hydroboration of 1-octyne followed by bromination to stereoselectively produce the (Z)-vinyl bromide.

Materials:

-

1-Octyne (1.0 eq)

-

Bromoborane-dimethyl sulfide (B99878) complex (HBBr₂-SMe₂, 1.1 eq)

-

Anhydrous dichloromethane (B109758)

-

Acetic acid (AcOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-octyne in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the bromoborane-dimethyl sulfide complex dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture to 0 °C and slowly add acetic acid.

-

Stir for 1 hour at room temperature.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (hexanes) to yield (Z)-1-bromo-1-octene.

III. Cadiot-Chodkiewicz Coupling for the Synthesis of this compound Isomers

This general protocol can be applied to both (E)- and (Z)-1-bromo-1-octene to synthesize the respective this compound isomers.

Materials:

-

(E)- or (Z)-1-Bromo-1-octene (1.0 eq)

-

Ethynylmagnesium bromide (or a suitable ethyne equivalent, 1.2 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

n-Butylamine (2.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the respective 1-bromo-1-octene (B14741112) isomer and copper(I) iodide in anhydrous THF under an inert atmosphere, add n-butylamine.

-

Cool the mixture to 0 °C and slowly add the solution of ethynylmagnesium bromide.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes) to afford the desired this compound isomer.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Reaction pathways for (E)- and (Z)-1,3-decadiyne synthesis.

Caption: General experimental workflow for this compound synthesis.

Application Notes and Protocols for the Synthesis of 1,3-Decadiyne via Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-decadiyne, a conjugated diyne of interest in organic synthesis and materials science. The primary method detailed is a palladium-catalyzed Sonogashira cross-coupling reaction followed by an elimination step, a robust and well-documented route to this target molecule.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is a powerful tool for the construction of enynes and diynes. This application note focuses on a specific protocol for the synthesis of this compound, proceeding through a Sonogashira coupling of 1-octyne (B150090) with vinylidene chloride, followed by a base-mediated elimination of hydrogen chloride.

Reaction Scheme

The overall two-step synthesis of this compound is depicted below:

Step 1: Sonogashira Coupling

Step 2: Elimination

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Sonogashira Coupling | Step 2: Elimination | Overall Yield |

| Reactants | 1-Octyne, Vinylidene chloride | 1-Chloro-1-decen-3-yne | - |

| Catalyst Loading (mol%) | Pd(PPh₃)₄ (3), CuI (3) | - | - |

| Base | Diisopropylamine (B44863) (i-Pr₂NH) | Lithium diisopropylamide (LDA) | - |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | - |

| Reaction Temperature | Room Temperature | -78 °C to -70 °C | - |

| Reaction Time | Not specified | ~20 minutes for addition | - |

| Product Yield (%) | - | 69-73% | 66-72%[1] |

Experimental Protocols

Materials and Reagents:

-

1-Octyne

-

Vinylidene chloride

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Diisopropylamine (i-Pr₂NH)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA) solution

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

-

Magnetic stirrer and stir bars

-

Syringes and needles

Protocol 1: Synthesis of 1-Chloro-1-decen-3-yne (Sonogashira Coupling)

-

Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add Pd(PPh₃)₄ (3 mol%) and CuI (3 mol%).

-

Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF, followed by diisopropylamine.

-

Reactant Addition: Add 1-octyne to the reaction mixture via syringe.

-

Addition of Vinylidene Chloride: Slowly add vinylidene chloride (1.5 equivalents) to the stirring solution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is typically diluted with a non-polar solvent (e.g., pentane (B18724) or hexanes) and washed with an acidic aqueous solution (e.g., 10% HCl) to remove the amine base. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Elimination)[1]

-

Preparation of LDA Solution: In a separate flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a cooled (-78 °C) solution of diisopropylamine in anhydrous THF.

-

Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar and an argon inlet, place a solution of diisopropylamine (2.6 equivalents) in THF. Cool the solution to -78 °C.[1]

-

Formation of LDA: Slowly add n-butyllithium to the diisopropylamine solution to form LDA in situ.

-

Addition of Chloroenyne: Prepare a solution of 1-chloro-1-decen-3-yne in anhydrous THF and cool it to -78 °C. Slowly add this solution to the LDA solution, ensuring the internal temperature does not exceed -70 °C.[1] The addition should take approximately 20 minutes.[2]

-

Quenching: After the addition is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Workup and Purification: Allow the mixture to warm to room temperature. Dilute with pentanes and wash with 10% HCl solution.[2] Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using pentanes as the eluent to yield an orange liquid.[2]

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Unsymmetrical 1,3-Diynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed synthesis of unsymmetrical 1,3-diynes, a critical structural motif in medicinal chemistry, materials science, and organic synthesis. The primary focus is on the Cadiot-Chodkiewicz coupling and modified Glaser-Hay coupling reactions, which are robust and versatile methods for this transformation.

Introduction to Unsymmetrical 1,3-Diynes

Unsymmetrical 1,3-diynes are valuable building blocks due to their presence in biologically active natural products and their utility as precursors for the synthesis of more complex molecules, including heterocycles and polymers.[1][2] The development of efficient and selective methods for their synthesis is, therefore, of significant interest to the scientific community. Copper catalysis has emerged as a powerful tool for the construction of the diyne linkage.

Key Synthetic Methodologies

Two principle copper-catalyzed methods are widely employed for the synthesis of unsymmetrical 1,3-diynes: the Cadiot-Chodkiewicz coupling and variations of the Glaser-Hay coupling.

The Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a highly reliable method for the synthesis of unsymmetrical 1,3-diynes.[3] It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[4][5] This reaction generally exhibits high selectivity, minimizing the formation of symmetrical homocoupling byproducts.[4]

Advantages:

-

High selectivity for unsymmetrical products.

-

Mild reaction conditions.

-

Good functional group tolerance.[6]

Limitations:

-

Requires the pre-synthesis of a 1-haloalkyne.

-

Can be sensitive to reaction conditions, with the potential for side reactions if not optimized.

A significant advancement in the Cadiot-Chodkiewicz coupling is the use of sodium ascorbate (B8700270) as a reductant, which suppresses unwanted side reactions and allows the reaction to be performed in the air.[7][8] This simplifies the experimental setup and improves the overall efficiency and sustainability of the process.[7][8]

Modified Glaser-Hay Coupling

The traditional Glaser-Hay coupling involves the oxidative homocoupling of terminal alkynes to form symmetrical diynes.[9] However, recent modifications have enabled the selective cross-coupling of two different terminal alkynes to generate unsymmetrical 1,3-diynes.[1][9] These methods often employ specific ligands or reaction conditions to favor the heterocoupling pathway over the homocoupling pathway.[1] A solid-supported Glaser-Hay methodology has also been developed to exclusively afford asymmetric diyne products.[10]

Advantages:

-

Avoids the need for pre-functionalized haloalkynes.

-

Can be a more atom-economical approach.

Limitations:

-

Controlling the selectivity between heterocoupling and homocoupling can be challenging.

-

May require careful optimization of catalysts, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Cross-Coupling

This protocol is adapted from an improved, air-tolerant method utilizing sodium ascorbate.[7][8]

Materials:

-

Terminal alkyne

-

1-Bromoalkyne

-

Copper(I) bromide (CuBr)

-

Sodium ascorbate

-

n-Butylamine

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a vial open to the air, add copper(I) bromide (0.025 mmol, 10 mol%) and sodium ascorbate (0.25 mmol, 1.0 equiv).

-

Add ethanol (0.5 mL) to the vial and cool the suspension in an ice bath with stirring.

-

In a separate vial, dissolve the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL).

-

Add the terminal alkyne solution to the cooled reaction mixture, followed by the addition of n-butylamine (0.25 mmol, 1.0 equiv).

-

In another vial, dissolve the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

-

Add the 1-bromoalkyne solution to the reaction mixture.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Upon completion, the reaction mixture can be worked up by concentrating it under reduced pressure. The product can then be purified by column chromatography if necessary.

Protocol 2: General Procedure for Copper-Catalyzed Heterocoupling of Terminal Alkynes (Modified Glaser-Hay)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

Terminal alkyne 1

-

Terminal alkyne 2

-

Copper(I) chloride (CuCl)

-

Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add copper(I) chloride and 2-aminopyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Add the solvent and stir the mixture until the catalyst and ligand are dissolved.

-

Add the first terminal alkyne to the reaction mixture and stir for a few minutes.

-

Slowly add the second terminal alkyne to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the unsymmetrical 1,3-diyne.

Data Presentation

| Entry | Coupling Method | Terminal Alkyne | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cadiot-Chodkiewicz | Phenylacetylene | 1-Bromo-2-phenylethyne | CuBr (10) | n-Butylamine, Sodium Ascorbate | Ethanol | RT | 0.5 | 95 | [7] |

| 2 | Cadiot-Chodkiewicz | 1-Ethynyl-4-nitrobenzene | 1-Bromo-2-(4-methoxyphenyl)ethyne | CuBr (10) | n-Butylamine, Sodium Ascorbate | Ethanol | RT | 0.5 | 92 | [7] |

| 3 | Cadiot-Chodkiewicz | 3-Ethynylthiophene | 1-Bromo-2-cyclohexylethyne | CuBr (10) | n-Butylamine, Sodium Ascorbate | Ethanol | RT | 0.5 | 88 | [7] |

| 4 | Glaser-Hay (modified) | Aryl alkyne | Propargylic alcohol | Ni(OAc)2/Ag(OTf) | None | - | - | - | Good to Excellent | [2][11] |

| 5 | Glaser-Hay (modified) | Terminal Alkynes | Terminal Alkynes | MOF-supported Copper Complex | None | - | - | Good to Excellent | [1] |

Visualizations

Reaction Mechanism and Experimental Workflow

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Caption: General Experimental Workflow for Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 6. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 7. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]

- 8. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]

- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Glaser–Hay hetero-coupling in a bimetallic regime: a Ni(ii)/Ag(i) assisted base, ligand and additive free route to selective unsymmetrical 1,3-diynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Functionalization of the Terminal Alkyne in 1,3-Decadiyne

Introduction

1,3-Decadiyne is a conjugated diyne, a structural motif of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The presence of a terminal alkyne provides a reactive handle for a variety of chemical transformations, allowing for the selective introduction of new functional groups. This selective functionalization is crucial for the development of novel therapeutics, functional polymers, and complex molecular architectures.[3] The protocols outlined below detail several robust and widely used methods for the specific modification of the terminal C(sp)-H bond in this compound and related terminal alkynes.

Sonogashira Coupling: Arylation and Vinylation

Application Note

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it proceeds under mild conditions, tolerating a wide range of functional groups.[4][5] For drug development professionals, this method is invaluable for synthesizing complex molecules, including active pharmaceutical ingredients like tazarotene (B1682939) and altinicline.[4] The ability to couple the this compound core with various aryl or vinyl moieties allows for the systematic exploration of structure-activity relationships.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

-

Reaction Setup: To a 25 mL Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol) and 10 mL of a degassed solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

-

Base Addition: Add an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (3.0 mmol), via syringe.

-

Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (B1210297). Filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Data Presentation